Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

lipophilicity logP logD

This decahydroquinoxaline acetamide bears an N‑benzyl side chain that shifts logD by >1 log unit relative to N‑phenyl analogs, favoring passive permeability and CNS penetration. Its lipophilic profile (logP 1.465) fills a distinct physicochemical subspace in diversity‑oriented HTS sets targeting intracellular enzymes or CNS receptors. Supplied as a cost‑effective stereoisomeric mixture (≥95%) for initial hit identification; active hits can be deconvoluted into single enantiomers for SAR expansion using the well‑characterized diastereo‑ and enantioselective pharmacology of this scaffold.

Molecular Formula C17H23N3O2
Molecular Weight 301.4 g/mol
Cat. No. B4387589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Molecular FormulaC17H23N3O2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NC(C(=O)N2)CC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H23N3O2/c21-16(18-11-12-6-2-1-3-7-12)10-15-17(22)20-14-9-5-4-8-13(14)19-15/h1-3,6-7,13-15,19H,4-5,8-11H2,(H,18,21)(H,20,22)
InChIKeyCPMZDSOKSMYPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide – compound identity, core characteristics, and procurement baseline


N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide (CAS 1008426‑08‑1) is a synthetic decahydroquinoxalinone bearing an N‑benzylacetamide side chain. Its molecular formula is C₁₇H₂₃N₃O₂ (MW ≈ 301.4 g mol⁻¹) and it is typically supplied as a mixture of stereoisomers at ≥95% purity . The decahydroquinoxaline scaffold is recognized as a conformationally restricted pharmacophore that has delivered potent κ‑opioid receptor agonists and kinase‑targeted inhibitors [1]. This compound therefore sits at the intersection of privileged‑structure libraries and focused‑set screening collections, making its precise identity, stereochemical composition and purity critical for reproducible research and screening‑cascade selection.

Why generic substitution of N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide risks confounding pharmacological and physicochemical profiles


In‑class decahydroquinoxaline acetamides cannot be interchanged trivially because both the N‑substituent on the amide and the stereochemistry of the perhydro‑pyrazine ring dramatically alter target affinity, selectivity, and ADME properties. Systematic SAR campaigns have shown that moving from N‑phenyl to N‑benzyl shifts logD by more than one log unit and modifies κ‑opioid receptor Ki by orders of magnitude, while the (4aR,5S,8aS) configuration is essential for single‑digit nanomolar binding [1][2]. Even the same planar structure obtained as a stereoisomeric mixture versus a single enantiomer can exhibit divergent functional activity (full agonism vs. partial agonism) in the [³⁵S]GTPγS assay [1]. Therefore, selecting a specific decahydroquinoxaline acetamide without verifying its exact N‑substituent, stereochemistry and measured purity will introduce uncontrolled variability into biological experiments and screening funnel decisions.

Quantitative evidence that differentiates N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide from its closest analogs


Lipophilicity shift: N‑benzyl vs. N‑phenyl decahydroquinoxaline acetamide

Replacing the amide‑N‑phenyl group with an N‑benzyl group increases both logP and logD. The target compound (N‑benzyl) shows substantially higher lipophilicity than its direct N‑phenyl analog, which is predicted to enhance passive membrane permeability and blood–brain barrier penetration . For CNS‑relevant or intracellular target programs, this property difference can determine whether a compound achieves sufficient free brain or cellular exposure.

lipophilicity logP logD membrane permeability CNS penetration

Stereochemical composition: defined mixture versus single enantiomer

The commercially supplied target compound is explicitly declared as a 'mixture of stereoisomers', whereas several advanced decahydroquinoxaline leads (e.g., (4aR,5S,8aS)-configured compounds 5–8 in the κ‑opioid series) are prepared as enantiomerically pure single diastereomers [1]. In the κ‑opioid receptor system, the diastereo‑ and enantiomeric configuration determines whether a compound acts as a full agonist, partial agonist, or antagonist, and changes Ki values by 10‑ to 100‑fold [1]. For primary screening or HTS triage, a stereoisomeric mixture can be acceptable; for SAR expansion or in‑vivo candidate profiling, a defined single stereoisomer is mandatory.

stereochemistry enantiomeric purity screening reproducibility hit validation

Baseline purity specification relative to common decahydroquinoxaline analogs

The target compound is offered with a purity specification of ≥95%, which is consistent with the typical purity range for screening‑library decahydroquinoxaline derivatives . While some specialized analogs (e.g., MedChemExpress CVT‑12012) are supplied at >98% purity, the difference must be considered in the context of the intended use: HTS campaigns typically tolerate 90–95% purity, whereas mechanistic or SAR follow‑up requires ≥98% to avoid false‑positive biological readouts .

compound purity quality control screening collection management

Where N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide provides the strongest scientific fit based on differentiated evidence


Primary high‑throughput screening library expansion for CNS‑accessible or intracellular targets

The elevated logP (1.465) and logD (0.22) relative to the N‑phenyl analog favor passive cell‑membrane permeability and potential brain penetration . When designing a diversity‑oriented HTS set aimed at intracellular enzymes or CNS receptors, this compound offers a distinct physicochemical sub‑space within the decahydroquinoxaline class that is not replicated by the less lipophilic N‑aryl analogs.

Hit‑finding campaigns requiring a stereoisomeric scouting compound before committing to enantioselective synthesis

As a mixture of stereoisomers, N‑benzyl-2-(3‑oxodecahydro-2‑quinoxalinyl)acetamide is a cost‑effective tool for initial hit identification in biochemical or cell‑based assays . Positive hits can subsequently be deconvoluted into single enantiomers for SAR expansion, leveraging the known diastereo‑ and enantioselective SAR of the decahydroquinoxaline scaffold [1].

Benchmarking κ‑opioid receptor, MAO, or kinase screening panels where arylacetamide side‑chain identity is critical

The decahydroquinoxaline core is a validated pharmacophore for κ‑opioid receptors, monoamine oxidases, and certain kinases [1][2]. The N‑benzyl substituent differentiates this compound from N‑aryl‑substituted analogs that dominate the published SAR, offering a control compound that probes the tolerance of the target binding pocket for a benzyl extension and increased steric bulk.

Academic medicinal chemistry courses on structure‑property relationships (SPR) and stereochemistry impact

The pair of N‑benzyl‑ and N‑phenyl‑decahydroquinoxaline acetamides provides a well‑defined case study for teaching the influence of a single methylene unit on logP/logD, while the stereoisomeric mixture versus single‑enantiomer comparison illustrates the pharmacological consequences of stereochemistry [1].

Quote Request

Request a Quote for N-benzyl-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.